molecular formula C8H11ClN2 B6202563 [1-(3-chloropyridin-2-yl)ethyl](methyl)amine CAS No. 1702667-98-8

[1-(3-chloropyridin-2-yl)ethyl](methyl)amine

Cat. No.: B6202563
CAS No.: 1702667-98-8
M. Wt: 170.6
InChI Key:
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Description

1-(3-chloropyridin-2-yl)ethylamine: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-2-yl)ethylamine typically involves the reaction of 3-chloropyridine with ethylamine and methylamine under controlled conditions. One common method includes:

Industrial Production Methods: In industrial settings, the production of 1-(3-chloropyridin-2-yl)ethylamine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(3-chloropyridin-2-yl)ethyl](methyl)amine involves the reaction of 3-chloropyridine with ethylamine followed by methylation of the resulting product.", "Starting Materials": [ "3-chloropyridine", "ethylamine", "methyl iodide", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloropyridine (1.0 equivalent) in diethyl ether and add ethylamine (1.2 equivalents) dropwise with stirring at room temperature.", "Step 2: Add sodium hydroxide (1.2 equivalents) to the reaction mixture and stir for 30 minutes.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting product in methanol and add methyl iodide (1.2 equivalents) dropwise with stirring at room temperature.", "Step 6: Stir the reaction mixture for 24 hours and then concentrate under reduced pressure.", "Step 7: Purify the product by column chromatography to obtain [1-(3-chloropyridin-2-yl)ethyl](methyl)amine as a white solid." ] }

CAS No.

1702667-98-8

Molecular Formula

C8H11ClN2

Molecular Weight

170.6

Purity

95

Origin of Product

United States

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